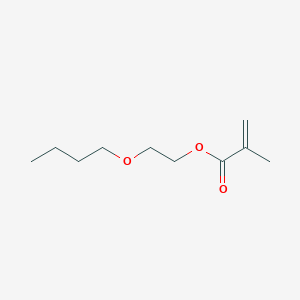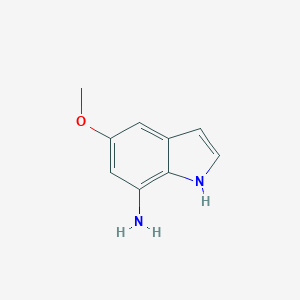
5-Methoxy-1H-indol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1H-indol-7-amine is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes. The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for chemical synthesis and pharmaceutical research.
Mécanisme D'action
Target of Action
5-Methoxy-1H-indol-7-amine, like many indole derivatives, is believed to interact with multiple receptors in the body . The indole nucleus is a common feature in many synthetic drug molecules and is known to bind with high affinity to various targets . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . For example, some indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus , suggesting that this compound may also interact with viral pathways.
Pharmacokinetics
The physiochemical properties of a related compound, mmina, suggest it could be a good drug-like molecule
Result of Action
Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indol-7-amine typically involves the introduction of a methoxy group at the 5-position of the indole ring and an amino group at the 7-position. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the methoxy and amino groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of protecting groups to selectively introduce functional groups. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
5-Methoxy-1H-indol-7-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
5-Methoxy-2-methyl-1H-indole: Similar structure with a methyl group at the 2-position.
5-Methoxy-1H-indole-3-carboxaldehyde: Contains a carboxaldehyde group at the 3-position.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with diisopropyl groups.
Uniqueness: 5-Methoxy-1H-indol-7-amine is unique due to the specific positioning of the methoxy and amino groups, which can significantly influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets compared to other indole derivatives, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
5-methoxy-1H-indol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLRMVEESXSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646716 |
Source


|
| Record name | 5-Methoxy-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13838-47-6 |
Source


|
| Record name | 5-Methoxy-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
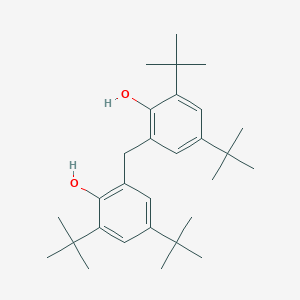
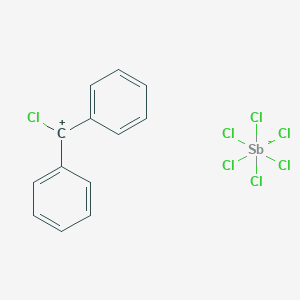
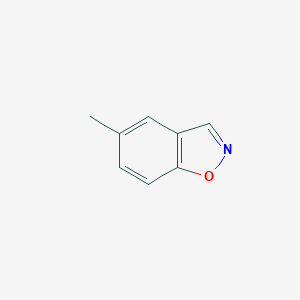
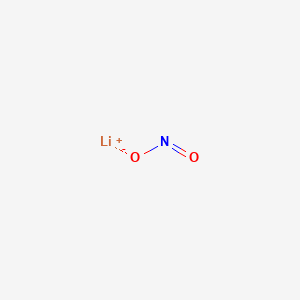
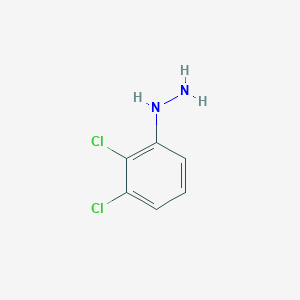
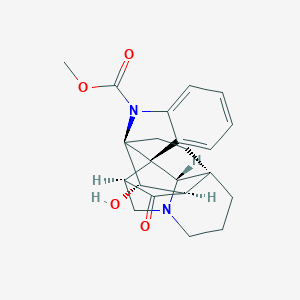
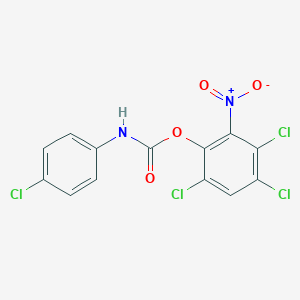
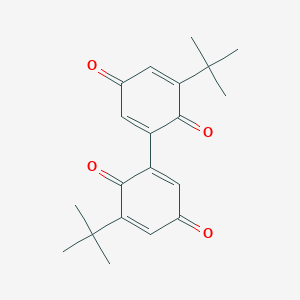
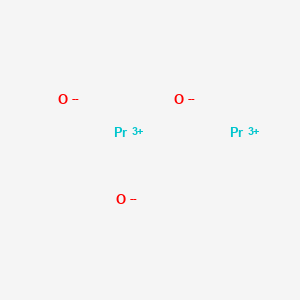
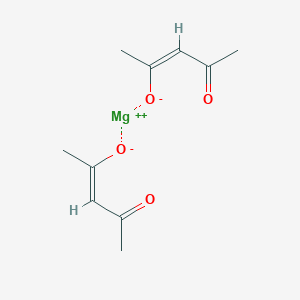
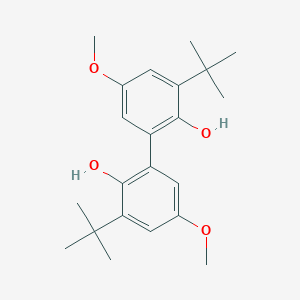
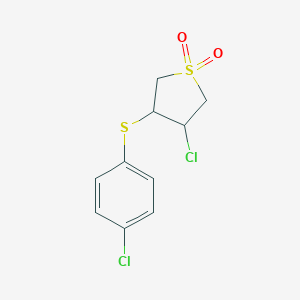
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
